molecular formula C12H15N3 B1613053 2-(4-Methylpiperidin-1-yl)isonicotinonitrile CAS No. 1016839-37-4

2-(4-Methylpiperidin-1-yl)isonicotinonitrile

Cat. No.: B1613053
CAS No.: 1016839-37-4
M. Wt: 201.27 g/mol
InChI Key: BDMKISKZYBZTQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylpiperidin-1-yl)isonicotinonitrile is a chemical compound with the molecular formula C12H15N3 It is a derivative of isonicotinonitrile, featuring a piperidine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperidin-1-yl)isonicotinonitrile typically involves the reaction of 4-methylpiperidine with isonicotinonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperidin-1-yl)isonicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be further functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-Methylpiperidin-1-yl)isonicotinonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperidin-1-yl)isonicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperidin-1-yl)nicotinonitrile
  • 2-(4-Methylpiperidin-1-yl)pyridinonitrile
  • 2-(4-Methylpiperidin-1-yl)benzonitrile

Uniqueness

2-(4-Methylpiperidin-1-yl)isonicotinonitrile is unique due to its specific substitution pattern and the presence of both a piperidine ring and an isonicotinonitrile moiety. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

IUPAC Name

2-(4-methylpiperidin-1-yl)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-10-3-6-15(7-4-10)12-8-11(9-13)2-5-14-12/h2,5,8,10H,3-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMKISKZYBZTQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640863
Record name 2-(4-Methylpiperidin-1-yl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016839-37-4
Record name 2-(4-Methylpiperidin-1-yl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methylpiperidin-1-yl)isonicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-(4-Methylpiperidin-1-yl)isonicotinonitrile
Reactant of Route 3
Reactant of Route 3
2-(4-Methylpiperidin-1-yl)isonicotinonitrile
Reactant of Route 4
Reactant of Route 4
2-(4-Methylpiperidin-1-yl)isonicotinonitrile
Reactant of Route 5
Reactant of Route 5
2-(4-Methylpiperidin-1-yl)isonicotinonitrile
Reactant of Route 6
Reactant of Route 6
2-(4-Methylpiperidin-1-yl)isonicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.